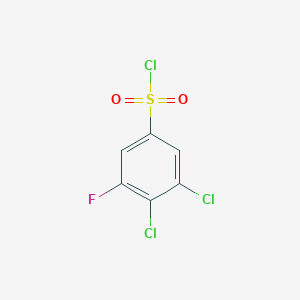
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C22H16F3NO4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- The molecular structures of compounds similar to Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, including 2,6-bis-(2′-methoxyphenyl)pyridine, have been analyzed through X-Ray analysis. These studies help understand the electronic repulsion and hydrogen bonding in these compounds, which are crucial for their applications in various fields (Silva et al., 1997).
Oxidising Agent Applications
- Bis(p-methoxyphenyl) telluroxide, which shares structural similarities with this compound, has been identified as a mild and highly selective oxidizing agent. This characteristic makes it useful for specific organic transformations (Barton et al., 1979).
Luminescent Properties
- Research on phenol-pyridyl boron complexes, which are structurally related to this compound, reveals their potential for applications in electroluminescent devices. These compounds exhibit bright blue luminescence, making them suitable for use in lighting and display technologies (Zhang et al., 2006).
Catalysis
- Ligands structurally related to this compound have been used in palladium complexes for methoxycarbonylation reactions. This demonstrates their potential as catalysts in chemical synthesis, particularly in the production of important industrial chemicals (De Pater et al., 2005).
Polymer Synthesis
- Compounds like 2,6-bis(methoxycarbonylethylthiomethyl)pyridine, which resemble this compound, have been used in the synthesis of new pyridine-based ligands for the development of coordination compounds. These compounds have potential applications in the creation of novel polymers with unique properties (Teixidor et al., 1989).
Eigenschaften
IUPAC Name |
methyl 4-[6-(4-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-13(4-8-15)18-11-17(22(23,24)25)12-19(26-18)14-5-9-16(10-6-14)21(28)30-2/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOIKUROGOTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















